Selective CACT Inhibition vs. Acetylcarnitine
(+)-Octanoylcarnitine chloride demonstrates potent and selective inhibition of the mitochondrial Carnitine-Acylcarnitine Translocase (CACT) with an IC50 of ~35 μM. This contrasts sharply with (+)-acetylcarnitine chloride, which fails to influence CACT activity even at equivalent concentrations [1]. Neither (+)-octanoylcarnitine nor (+)-acetylcarnitine significantly affects the activities of CPT I or CPT II under the same experimental conditions, highlighting the specific targeting of the inner mitochondrial membrane translocase by the medium-chain species [2].
| Evidence Dimension | Inhibition of Carnitine-Acylcarnitine Translocase (CACT) activity |
|---|---|
| Target Compound Data | IC50 ≈ 35 μM |
| Comparator Or Baseline | (+)-Acetylcarnitine chloride: IC50 = No inhibition observed |
| Quantified Difference | C8-carnitine exhibits potent inhibition; C2-carnitine is completely ineffective. |
| Conditions | Rat liver mitochondria assays designed to distinguish CPT I, CPT II, and CACT activities. |
Why This Matters
This functional divergence mandates the procurement of octanoylcarnitine chloride for any experiment requiring selective blockade of the CACT step in mitochondrial fatty acid oxidation, as the widely available acetylcarnitine is inert in this context.
- [1] Baillet, L. et al. (2000). Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. Journal of Biological Chemistry, 275(47), 36766-36768. View Source
- [2] Baillet, L. et al. (2000). Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. Journal of Biological Chemistry, 275(47), 36766-36768. View Source
